molecular formula C8H5Br2NO2 B14481977 3-(3,5-Dibromopyridin-4-yl)prop-2-enoic acid CAS No. 65490-75-7

3-(3,5-Dibromopyridin-4-yl)prop-2-enoic acid

Cat. No.: B14481977
CAS No.: 65490-75-7
M. Wt: 306.94 g/mol
InChI Key: SSJTUSDAETYPIP-UHFFFAOYSA-N
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Description

3-(3,5-Dibromopyridin-4-yl)prop-2-enoic acid: is a chemical compound characterized by the presence of a pyridine ring substituted with two bromine atoms at positions 3 and 5, and a prop-2-enoic acid moiety attached at position 4 of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of bromine in the presence of a suitable solvent and catalyst to achieve selective bromination at the desired positions on the pyridine ring . The reaction conditions often require careful control of temperature and reaction time to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of 3-(3,5-Dibromopyridin-4-yl)prop-2-enoic acid may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dibromopyridin-4-yl)prop-2-enoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of various oxidized or reduced species .

Scientific Research Applications

3-(3,5-Dibromopyridin-4-yl)prop-2-enoic acid has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3,5-Dibromopyridin-4-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The bromine atoms and the prop-2-enoic acid moiety play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,5-Dibromopyridin-4-yl)prop-2-enoic acid is unique due to the presence of bromine atoms at specific positions on the pyridine ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

65490-75-7

Molecular Formula

C8H5Br2NO2

Molecular Weight

306.94 g/mol

IUPAC Name

3-(3,5-dibromopyridin-4-yl)prop-2-enoic acid

InChI

InChI=1S/C8H5Br2NO2/c9-6-3-11-4-7(10)5(6)1-2-8(12)13/h1-4H,(H,12,13)

InChI Key

SSJTUSDAETYPIP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)Br)C=CC(=O)O)Br

Origin of Product

United States

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